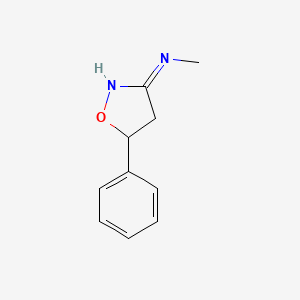
N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine is a heterocyclic compound that contains an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine can be achieved through several methods. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Erlenmeyer-Plochl reaction, which is a cyclodehydration-condensation reaction, can be used to synthesize oxazoline derivatives . This reaction typically involves the use of aldehydes and hippuric acid in the presence of dry acetic anhydride and acetate anion as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxidized oxazoles, reduced derivatives, and substituted oxazoline compounds
Scientific Research Applications
N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine include other oxazoline derivatives and heterocyclic compounds with similar structures, such as imidazoles and pyrazoles .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-methyl-5-phenyl-1,2-oxazolidin-3-imine |
InChI |
InChI=1S/C10H12N2O/c1-11-10-7-9(13-12-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) |
InChI Key |
ARDCYRLDGVARAH-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CC(ON1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















